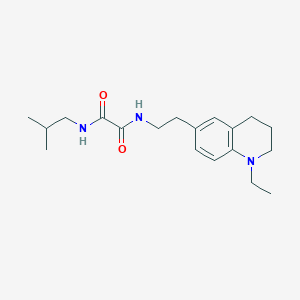
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isobutyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isobutyloxalamide is a useful research compound. Its molecular formula is C19H29N3O2 and its molecular weight is 331.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Video-Based Whiteboard Reading and Chemical Synthesis
The study by Wienecke, Fink, and Sagerer (2005) outlines the synthesis of 1,4-Dihydro-2H-isoquinoline derivatives, emphasizing their application in coronary circulation treatment and anti-arrhythmic action due to their activity on the coronary circulation. This research might suggest potential avenues for exploring the cardiovascular effects of related compounds (Wienecke, Fink, & Sagerer, 2005).
Antibiotic Discovery from Janibacter Limosus
Asolkar et al. (2004) discovered a new tetrahydroquinoline antibiotic, helquinoline, from Janibacter limosus, highlighting the antimicrobial potential of tetrahydroquinoline derivatives. This research underscores the relevance of such compounds in developing new antibiotics (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).
Catalysis and Polymerization
Zhang, Hao, Sun, and Redshaw (2011) explored the use of tetrahydroquinolinylidene ligands in ethylene polymerization, revealing the importance of these compounds in catalytic processes and polymer production. This indicates the potential for tetrahydroquinoline derivatives in industrial applications and material science (Zhang, Hao, Sun, & Redshaw, 2011).
Novel Isoquinoline Ring Synthesis
Barr, Dyke, and Quessy (1983) developed a new synthesis for the isoquinoline ring, which may provide insights into novel synthetic pathways for producing complex organic compounds, including those related to N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isobutyloxalamide (Barr, Dyke, & Quessy, 1983).
Chemotherapy and Antimalarial Agents
Research on reduced 8-aminoquinoline analogues as potential antimalarial agents by Carroll, Blackwell, Philip, and Twine (1976) showcases the therapeutic applications of tetrahydroquinoline derivatives in combating malaria, reflecting the broad spectrum of biological activities these compounds can exhibit (Carroll, Blackwell, Philip, & Twine, 1976).
Propiedades
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-4-22-11-5-6-16-12-15(7-8-17(16)22)9-10-20-18(23)19(24)21-13-14(2)3/h7-8,12,14H,4-6,9-11,13H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENUIWPKUZNFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2522211.png)
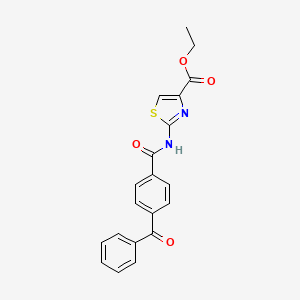


![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride](/img/structure/B2522217.png)
![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2522218.png)
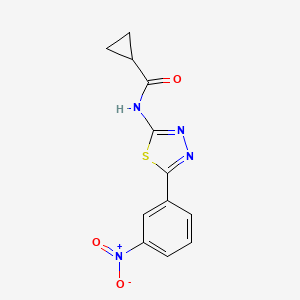
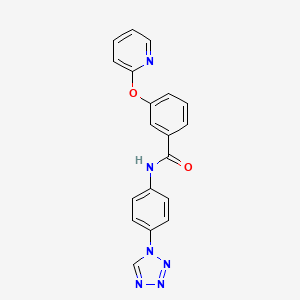
![N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2522222.png)
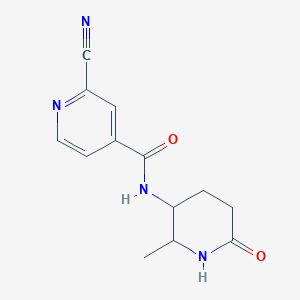
![5-chloro-N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2522224.png)
![5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2522225.png)
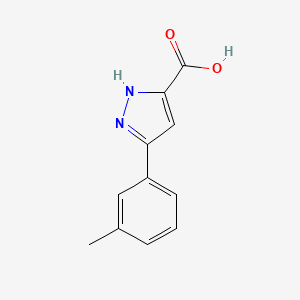
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2522229.png)
